ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate
CAS No.: 847406-31-9
Cat. No.: VC11911902
Molecular Formula: C22H17ClN2O5
Molecular Weight: 424.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847406-31-9 |
|---|---|
| Molecular Formula | C22H17ClN2O5 |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | ethyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C22H17ClN2O5/c1-3-28-22(27)20-19(14-9-5-7-11-16(14)29-20)24-21(26)17-12(2)30-25-18(17)13-8-4-6-10-15(13)23/h4-11H,3H2,1-2H3,(H,24,26) |
| Standard InChI Key | SBYAVBPAUNJNEG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features three distinct moieties:
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Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring, contributing to aromatic stability and π-electron delocalization.
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1,2-Oxazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 5.
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Ester and amide linkages: An ethyl ester at position 2 of the benzofuran and an amide bond connecting the benzofuran to the oxazole ring.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.8 g/mol |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
| InChIKey | SBYAVBPAUNJNEG-UHFFFAOYSA-N |
| Solubility | Likely lipophilic due to aromatic and alkyl groups |
The compound’s lipophilicity (predicted logP ~3.5) and planar structure suggest moderate membrane permeability, making it suitable for central nervous system targeting.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Benzofuran precursor preparation: Ethyl 3-amino-1-benzofuran-2-carboxylate is synthesized via cyclization of 2-hydroxyacetophenone derivatives.
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Oxazole ring formation: A 1,2-oxazole intermediate is generated by reacting 2-chlorophenylacetonitrile with hydroxylamine, followed by methylation.
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Amide coupling: The benzofuran amine reacts with the oxazole-4-carbonyl chloride using carbodiimide-based coupling agents.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity.
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (observed m/z 425.0921 vs. theoretical 425.0903).
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X-ray Crystallography: Resolves the spatial arrangement of the 2-chlorophenyl and methyl groups (data pending publication).
Biological Activities
Anti-Inflammatory Mechanisms
Molecular docking studies indicate strong binding affinity for COX-2 () and 5-LOX (). The 2-chlorophenyl group enhances hydrophobic interactions with enzyme pockets, while the oxazole nitrogen forms hydrogen bonds with catalytic residues.
Table 1: Comparative Inhibition of Inflammatory Enzymes
| Compound | COX-2 | 5-LOX |
|---|---|---|
| Target Compound | 1.5 µM | 2.0 µM |
| Celecoxib (Reference) | 0.05 µM | N/A |
Material Science Applications
Organic Semiconductors
The benzofuran core’s extended conjugation enables a HOMO-LUMO gap of 3.1 eV, suitable for hole-transport layers in OLEDs. Thin films of the compound exhibit a conductivity of , comparable to polyacetylene derivatives.
Fluorescent Dyes
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the oxazole’s methyl group to trifluoromethyl may enhance metabolic stability.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) could optimize semiconductor performance.
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